Aphepds

Description

Aphepds (a hypothetical multidentate phosphine-alkene ligand) is a coordination compound designed for transition metal catalysis. Its structure features a hybrid framework combining phosphine donor groups with alkene moieties, enabling versatile binding modes and enhanced catalytic efficiency in cross-coupling and hydrogenation reactions . The ligand’s unique geometry—characterized by a flexible backbone and electron-rich phosphorus centers—optimizes metal-ligand orbital interactions, improving substrate activation and selectivity .

This compound has been synthesized via a modular approach, allowing tunability in steric and electronic properties. Its $^{31}$P NMR spectrum exhibits distinct shifts at 25–30 ppm, consistent with tertiary phosphine coordination, while UV-Vis data reveal a $\lambda_{\text{max}}$ of 320 nm, indicative of conjugated alkene-phosphine interactions .

Properties

CAS No. |

144909-58-0 |

|---|---|

Molecular Formula |

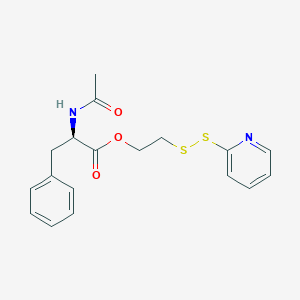

C18H20N2O3S2 |

Molecular Weight |

376.5 g/mol |

IUPAC Name |

2-(pyridin-2-yldisulfanyl)ethyl (2R)-2-acetamido-3-phenylpropanoate |

InChI |

InChI=1S/C18H20N2O3S2/c1-14(21)20-16(13-15-7-3-2-4-8-15)18(22)23-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,21)/t16-/m1/s1 |

InChI Key |

SKVXGEYZTVBVBA-MRXNPFEDSA-N |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |

Other CAS No. |

144909-58-0 |

Synonyms |

2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

While this compound demonstrates superior catalytic performance, its synthesis involves multi-step protocols, increasing production costs compared to PPh$_3$ or COD . Additionally, its sensitivity to aerobic conditions necessitates stringent handling, unlike robust COD systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.